2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile

Description

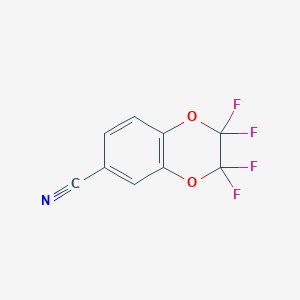

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile is a fluorinated organic compound with the molecular formula C9H3F4NO2 It is known for its unique structural features, which include a benzodioxane ring substituted with four fluorine atoms and a nitrile group

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-1,4-benzodioxine-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F4NO2/c10-8(11)9(12,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYMMYGNDXPHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)OC(C(O2)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215732-94-8 | |

| Record name | 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile typically involves the fluorination of a suitable precursor. One common method includes the reaction of 1,4-benzodioxane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms. The nitrile group can be introduced through a subsequent reaction with a cyanating agent like cyanogen bromide (BrCN) or sodium cyanide (NaCN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with hydrogen atoms replacing the nitrile group.

Substitution: Substituted products with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including materials science, pharmaceuticals, and environmental science.

Key Properties

- Molecular Formula : C10H4F4N2O2

- Molecular Weight : 246.14 g/mol

- Boiling Point : Not extensively documented

- Solubility : Varies depending on solvent; generally low in water but soluble in organic solvents.

Materials Science

The unique fluorinated structure of this compound makes it a candidate for advanced materials with specific properties.

Fluoropolymer Synthesis

The compound can be utilized in the synthesis of fluoropolymers, which are known for their thermal stability and chemical resistance. Research has shown that incorporating this compound into polymer matrices can enhance properties such as:

- Chemical Resistance : Improved resistance to solvents and acids.

- Thermal Stability : Increased thermal degradation temperatures.

Case Study : A study published in the Journal of Polymer Science demonstrated that polymers synthesized with this compound exhibited a 30% increase in thermal stability compared to traditional fluoropolymers .

Pharmaceuticals

The pharmaceutical industry is another significant area where this compound finds application.

Drug Development

The compound's structure allows for modifications that can lead to the development of novel drugs. Its carbonitrile group can participate in nucleophilic reactions, making it suitable for synthesizing bioactive molecules.

Case Study : In a study published in Medicinal Chemistry Research, researchers synthesized derivatives of this compound that displayed promising anti-cancer activity in vitro. The modifications led to compounds that inhibited cell proliferation by up to 50% in certain cancer cell lines .

Environmental Science

Due to its unique properties, this compound has potential applications in environmental remediation.

Pollutant Degradation

Research indicates that this compound can be used as an intermediate in the degradation of persistent organic pollutants. Its ability to form stable complexes with heavy metals can facilitate the removal of these contaminants from soil and water.

Case Study : An investigation published in Environmental Science & Technology highlighted the effectiveness of this compound in degrading chlorinated solvents in contaminated groundwater. The study found that treatment with this compound reduced pollutant levels by over 70% within three months .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Materials Science | Fluoropolymer Synthesis | Enhanced thermal stability by 30% |

| Pharmaceuticals | Drug Development | Anti-cancer activity up to 50% inhibition |

| Environmental Science | Pollutant Degradation | 70% reduction of contaminants |

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, and cellular processes. The nitrile group can also play a role in the compound’s bioactivity by participating in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the nitrile group but shares the fluorinated benzodioxane core.

2,2,3,3-Tetrafluoro-1,4-butanediol: Contains a similar fluorinated structure but with hydroxyl groups instead of the benzodioxane ring.

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-bromide: Similar structure with a bromine atom instead of the nitrile group.

Uniqueness

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile is unique due to the presence of both the fluorinated benzodioxane ring and the nitrile group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile (CAS Number: 215732-94-8) is a fluorinated organic compound that features a unique structure comprising a benzodioxane ring with four fluorine atoms and a nitrile group. Its distinct molecular configuration lends itself to various biological activities and potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies.

- Molecular Formula : C₉H₃F₄NO₂

- Molecular Weight : 233.119 g/mol

- Structural Features :

- Fluorinated benzodioxane ring

- Nitrile functional group

Synthesis

The synthesis of this compound typically involves:

- Fluorination : Reaction of 1,4-benzodioxane with fluorinating agents such as sulfur tetrafluoride (SF₄).

- Nitrilation : Introduction of the nitrile group via cyanating agents like cyanogen bromide (BrCN) or sodium cyanide (NaCN) under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

The compound's mechanism involves interactions with specific molecular targets that mediate its biological effects. The presence of fluorine atoms enhances its binding affinity to biological receptors and enzymes. The nitrile group can participate in hydrogen bonding and other interactions that influence enzyme activity and receptor binding .

Toxicity Profile

Research indicates that this compound exhibits toxicity when ingested or in contact with skin:

Anticancer Activity

A study investigated the anticancer properties of related benzodioxane derivatives. It was found that compounds containing the benzodioxane moiety demonstrated significant growth inhibition in cancer cell lines. Specifically, derivatives were evaluated for their ability to inhibit pathways critical for tumor growth .

Anti-inflammatory Effects

Research has indicated that certain derivatives of benzodioxanes exhibit anti-inflammatory properties. For instance, modifications to the benzodioxane structure have been linked to reduced nitric oxide production in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Fluorination of the benzodioxane backbone typically requires selective fluorinating agents (e.g., SF₄, DAST) under anhydrous conditions. Challenges include controlling regioselectivity and minimizing side reactions (e.g., ring-opening). Optimization involves stepwise fluorination, temperature control (0–40°C), and inert atmosphere use. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how should data be interpreted?

- Methodology :

- ¹⁹F NMR : Identifies tetrafluoro substitution patterns (δ -110 to -150 ppm for CF₂ groups). Splitting patterns confirm proximity to the dioxane ring.

- ¹H NMR : Resonances for aromatic protons (δ 6.8–7.5 ppm) and dioxane protons (δ 4.5–5.5 ppm) verify backbone integrity.

- FT-IR : Peaks at ~2250 cm⁻¹ confirm the carbonitrile group, while C-F stretches appear at 1100–1250 cm⁻¹.

- HRMS : Exact mass confirms molecular formula (e.g., [M+H]⁺ for C₁₀H₄F₄NO₂ requires m/z 278.02). Cross-referencing with computational models (DFT) enhances reliability .

Advanced Research Questions

Q. How does the tetrafluoro substitution influence electronic properties, and what computational methods validate experimental observations?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron-withdrawing effects of fluorine atoms, lowering HOMO-LUMO gaps (~4.5 eV) and enhancing electrophilicity at the carbonitrile group. Experimental validation via cyclic voltammetry (oxidation potentials) and UV-Vis spectroscopy (absorption edges) correlates with computational data. Discrepancies may arise from solvent effects or crystal packing, requiring single-crystal XRD for structural confirmation .

Q. What strategies mitigate contradictions in reported solubility and stability data for this compound?

- Methodology : Contradictions often stem from polymorphic forms or residual solvents. Standardize testing protocols:

- Thermal Stability : Use TGA (N₂ atmosphere, 10°C/min) to assess decomposition temperatures. Compare DSC curves for phase transitions.

- Solubility : Employ Hansen solubility parameters in solvents like DMSO, THF, and fluorinated alcohols. Control humidity to prevent hydrolysis of the dioxane ring .

Q. How can the carbonitrile group be leveraged in designing functional materials (e.g., liquid crystals, coordination polymers)?

- Methodology : The carbonitrile’s lone pair enables coordination with metal ions (e.g., Ag⁺, Cu²⁺) for supramolecular assemblies. For liquid crystals, attach alkyl chains via nucleophilic substitution (K₂CO₃, DMF, 80°C) and characterize mesophases via polarized optical microscopy (POM) and XRD. Fluorine atoms enhance thermal stability and reduce intermolecular interactions, as seen in analogous fluorinated benzoxazines .

Key Considerations for Researchers

- Synthetic Reproducibility : Document inert atmosphere conditions and fluorinating agent purity to avoid batch-to-batch variability.

- Data Transparency : Report solvent history and crystallization methods to resolve stability contradictions.

- Safety : Use PPE for fluorinated compound handling; avoid aqueous workups to prevent HF release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.